

3,4-dihydro-2H-pyran-5-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-dihydro-2H-pyran-5-carbaldehyde

Cat. No.: B1273168

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Technical Guide: 3,4-Dihydro-2H-pyran-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for **3,4-dihydro-2H-pyran-5-carbaldehyde**, a valuable heterocyclic building block in organic synthesis and medicinal chemistry.

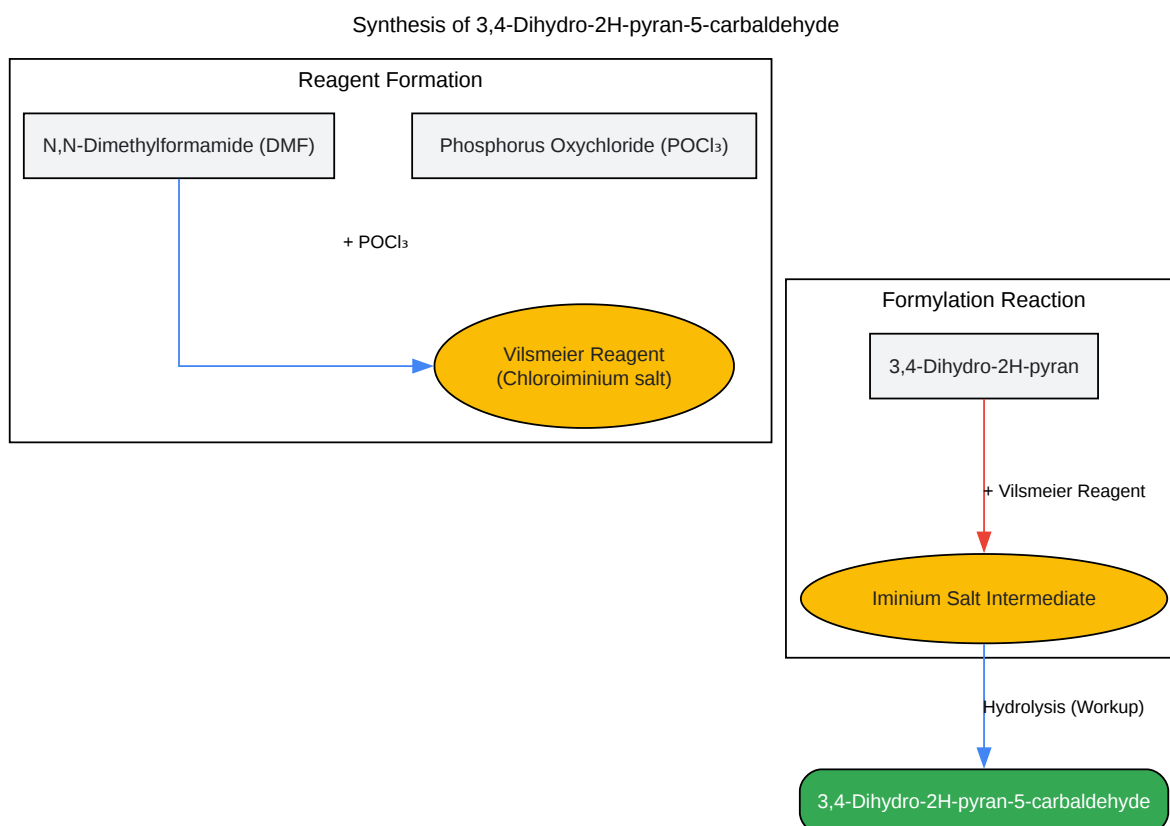
Core Molecular Data

The fundamental molecular properties of **3,4-dihydro-2H-pyran-5-carbaldehyde** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and spectroscopic analysis.

Parameter	Value	Source(s)
Molecular Formula	C ₆ H ₈ O ₂	[1]
Molecular Weight	112.13 g/mol	[1]
IUPAC Name	3,4-dihydro-2H-pyran-5-carbaldehyde	[1]
CAS Number	25090-33-9	[1]

Synthesis Pathway and Experimental Protocol

The synthesis of **3,4-dihydro-2H-pyran-5-carbaldehyde** is effectively achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich substrate, in this case, 3,4-dihydro-2H-pyran. The overall synthetic workflow is depicted below.



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Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Dihydro-2H-pyran

This protocol outlines a representative procedure for the synthesis of **3,4-dihydro-2H-pyran-5-carbaldehyde** based on the established Vilsmeier-Haack reaction methodology.

Materials:

- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- 3,4-Dihydro-2H-pyran
- Crushed ice
- Saturated aqueous sodium acetate solution
- Dichloromethane (or other suitable organic solvent for extraction)
- Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

- **Vilsmeier Reagent Formation:** In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), place N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Add phosphorus oxychloride (POCl_3) dropwise with stirring, maintaining the temperature to control the exothermic reaction. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.
- **Addition of Substrate:** Once the Vilsmeier reagent has formed, add 3,4-dihydro-2H-pyran dropwise to the reaction mixture while maintaining a low temperature.
- **Reaction:** After the addition is complete, the reaction mixture is typically heated (e.g., on a steam bath) for a period of time (e.g., 2 hours) to drive the formylation. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
- **Workup and Hydrolysis:** After the reaction is complete, cool the mixture and carefully pour it over a large volume of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
- **Neutralization:** Neutralize the acidic aqueous solution to a pH of 6-8 by the slow addition of a saturated aqueous sodium acetate solution. It is crucial to keep the mixture cool during

neutralization to prevent the formation of by-products. The product may begin to precipitate or separate.

- **Extraction:** Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
- **Drying and Evaporation:** Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **3,4-dihydro-2H-pyran-5-carbaldehyde** can be purified by standard techniques such as vacuum distillation or column chromatography to obtain the final product of high purity.

This protocol provides a general framework. The specific quantities of reagents, reaction times, and temperatures may need to be optimized for scale and desired purity.

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References

- 1. ijpcbs.com [ijpcbs.com]
- To cite this document: BenchChem. [3,4-dihydro-2H-pyran-5-carbaldehyde molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273168#3-4-dihydro-2h-pyran-5-carbaldehyde-molecular-weight-and-formula>]

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